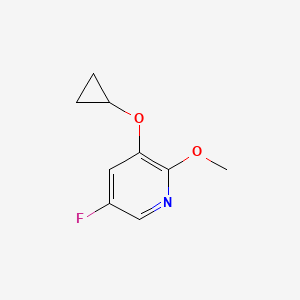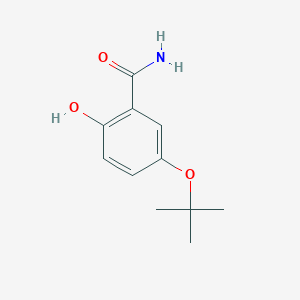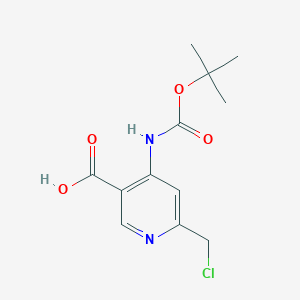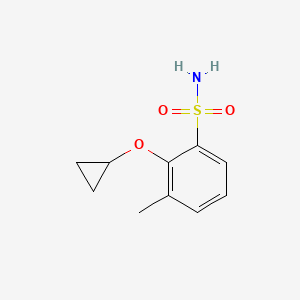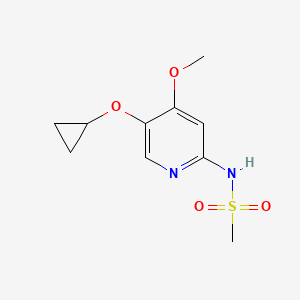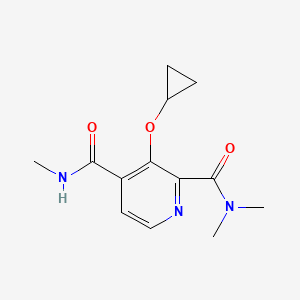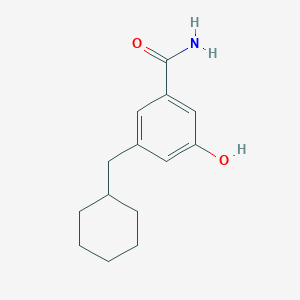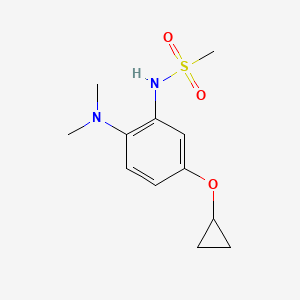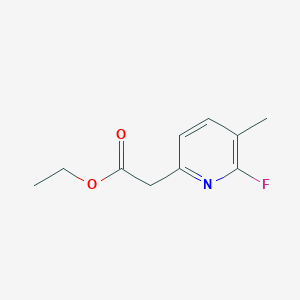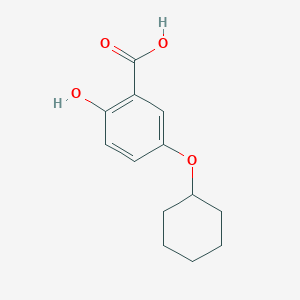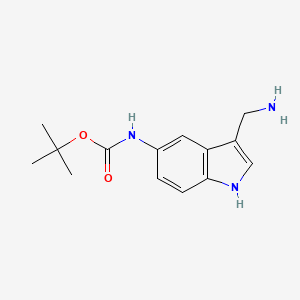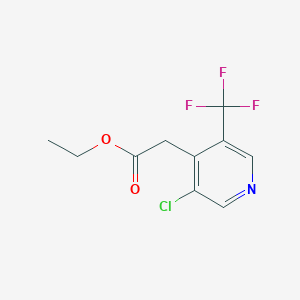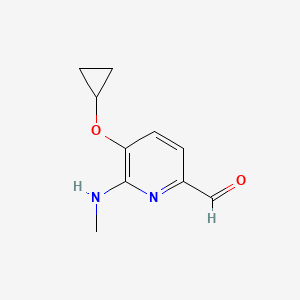
5-Cyclopropoxy-6-(methylamino)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-6-(methylamino)picolinaldehyde is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of picolinaldehyde, featuring a cyclopropoxy group at the 5-position and a methylamino group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-(methylamino)picolinaldehyde typically involves the introduction of the cyclopropoxy and methylamino groups onto the picolinaldehyde scaffold. One common method involves the reaction of 5-cyclopropoxy-2-picolinaldehyde with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and solvents. The reaction conditions would be carefully controlled to ensure consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-6-(methylamino)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy and methylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 5-Cyclopropoxy-6-(methylamino)picolinic acid.
Reduction: 5-Cyclopropoxy-6-(methylamino)picolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-6-(methylamino)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-6-(methylamino)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The cyclopropoxy and methylamino groups can also interact with various biological molecules, influencing their function and activity. The exact pathways and targets involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Cyclopropoxy-6-(dimethylamino)picolinaldehyde: Similar structure but with a dimethylamino group instead of a methylamino group.
5-Cyclopropoxy-4-(methylamino)picolinaldehyde: Similar structure but with the methylamino group at the 4-position instead of the 6-position.
Uniqueness
5-Cyclopropoxy-6-(methylamino)picolinaldehyde is unique due to the specific positioning of the cyclopropoxy and methylamino groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for the exploration of new chemical and biological properties that may not be observed with similar compounds.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-6-(methylamino)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c1-11-10-9(14-8-3-4-8)5-2-7(6-13)12-10/h2,5-6,8H,3-4H2,1H3,(H,11,12) |
Clave InChI |
ZDPRSKIZLGISHJ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC(=N1)C=O)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


